molecular formula C18H25N7O3 B2785226 1-(2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide CAS No. 895838-97-8

1-(2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide

Cat. No.: B2785226
CAS No.: 895838-97-8
M. Wt: 387.444
InChI Key: APNWQKYFOHCADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide is an intricate organic compound that sits at the nexus of purine derivatives and piperidine structures. This compound is notable for its unique chemical framework that combines the pharmacologically significant imidazo[2,1-f]purine core with a piperidine moiety, making it a valuable entity in various scientific and industrial applications.

Preparation Methods

Synthetic routes to 1-(2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide can be quite complex, involving multi-step organic synthesis techniques. Typically, the process begins with the formation of the imidazo[2,1-f]purine skeleton via condensation reactions involving appropriate imidazole and purine precursors under controlled conditions. Subsequent steps usually include alkylation and amidation reactions to introduce the piperidine-4-carboxamide group. Industrial production might utilize high-throughput techniques, advanced catalytic processes, and automated synthesis machinery to enhance yield and efficiency.

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions. For instance:

  • Oxidation

    : It can be oxidized using strong oxidizing agents, leading to the formation of oxo derivatives.

  • Reduction

    : Reduction typically involves hydride donors like sodium borohydride, resulting in partially or fully hydrogenated products.

  • Substitution Reactions

    : Nucleophilic and electrophilic substitutions are possible, particularly at positions on the imidazo[2,1-f]purine and piperidine rings. Common reagents include halides and alkylating agents.

  • Hydrolysis

    : Hydrolysis under acidic or basic conditions can break down the amide bond, resulting in the formation of corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

This compound boasts several applications across various fields:

  • Chemistry

    : As a versatile intermediate in synthetic chemistry, it's useful for creating more complex molecules.

  • Biology

    : Its structural motifs are significant in biochemical research for studying molecular interactions and enzyme inhibition.

  • Medicine

    : Given its unique structure, it holds potential as a lead compound in drug discovery, particularly in designing inhibitors for specific enzymes or receptors.

  • Industry

    : Its robustness and reactivity make it suitable for materials science, where it can contribute to the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 1-(2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)piperidine-4-carboxamide exerts its effects largely depends on its specific application. In medicinal chemistry, it might act by binding to active sites of enzymes, thereby inhibiting their function. Its imidazo[2,1-f]purine core can interact with nucleic acid bases, potentially interfering with DNA/RNA processes. The piperidine moiety could enhance binding affinity and specificity towards particular biological targets.

Comparison with Similar Compounds

This compound stands out due to its unique fusion of the imidazo[2,1-f]purine and piperidine structures. Similar compounds might include:

  • 1-(2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)ethyl)morpholine-4-carboxamide

    : Similar mechanism but with a morpholine instead of piperidine.

  • 8-(2-(piperidin-1-yl)ethyl)-1,6,7-trimethyl-3,4-dihydro-2H-imidazo[2,1-f]purine-2,4(1H)-dione

    : Shares the imidazo[2,1-f]purine core but varies in its alkyl chain and functional groups.

Hope that satisfies your curiosity about this intriguing molecule!

Properties

IUPAC Name

1-[2-(4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O3/c1-10-11(2)25-13-15(22(3)18(28)21-16(13)27)20-17(25)24(10)9-8-23-6-4-12(5-7-23)14(19)26/h12H,4-9H2,1-3H3,(H2,19,26)(H,21,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNWQKYFOHCADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCN4CCC(CC4)C(=O)N)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.